11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ethyl-1,8,10,12-tetraazatricyclo[7300,2,6]dodeca-9,11-diene is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted ethylamine, which undergoes cyclization reactions to form the tricyclic core. Key steps include:
Formation of the Intermediate: Ethylamine derivatives are reacted with appropriate reagents to form intermediates.
Cyclization: The intermediates undergo cyclization under controlled conditions, often involving catalysts and specific solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scalability: Ensuring the reactions can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.
Substitution: Results in substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. Specific pathways include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another tetraazacyclic compound with a different ring structure.
1,5,9,13-Tetraazacyclohexadecane: A larger ring system with similar nitrogen-containing features.
Uniqueness
11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
11-ethyl-1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C10H16N4/c1-2-9-12-10-11-6-7-4-3-5-8(7)14(10)13-9/h7-8H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
YZRWSHMRNVKERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3CCCC3CNC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.